molecular formula C24H20N2O6S B2641845 2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 895644-76-5

2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2641845
CAS No.: 895644-76-5
M. Wt: 464.49
InChI Key: OSSPQADKYHEJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione class, characterized by a bicyclic benzothiadiazine core modified with a trione (three ketone groups) at positions 1, 1, and 2. Its structure includes two key substituents:

  • 4-Acetylphenyl group at position 2, introducing a ketone-functionalized aromatic ring.
  • 2-(2-Methoxyphenyl)-2-oxoethyl group at position 4, combining a methoxy-substituted phenyl ring with an oxoethyl chain.

The benzothiadiazine scaffold is known for its pharmacological versatility, particularly in enzyme inhibition (e.g., aldose reductase) and anticancer activity . The acetylphenyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the 2-methoxyphenyl-oxoethyl moiety could influence stereoelectronic properties, modulating metabolic stability .

Properties

IUPAC Name

2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S/c1-16(27)17-11-13-18(14-12-17)26-24(29)25(20-8-4-6-10-23(20)33(26,30)31)15-21(28)19-7-3-5-9-22(19)32-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPQADKYHEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic derivative belonging to the class of benzothiadiazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following components:

  • Benzothiadiazine core : This structure contributes to its pharmacological properties.
  • Acetyl and methoxy substituents : These groups may enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiadiazines exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)

Findings :

  • The compound showed promising results in inhibiting cell proliferation in both 2D and 3D culture systems.
  • The IC50 values were determined, indicating the concentration required to inhibit cell growth by 50%. For instance:
Cell LineIC50 (µM) in 2DIC50 (µM) in 3D
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38

These results suggest that the compound is more effective in traditional monolayer cultures compared to three-dimensional models, which may better mimic in vivo conditions .

Antimicrobial Activity

In addition to antitumor effects, this compound has shown antimicrobial properties against various pathogens:

  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

The antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines. Compounds similar to this one have demonstrated effective inhibition of bacterial growth, indicating potential as a therapeutic agent against infections .

The proposed mechanism for the biological activity of this compound includes:

  • DNA Binding : The compound may intercalate into DNA or bind within the minor groove, disrupting essential processes like replication and transcription.
  • Enzyme Inhibition : By binding to DNA-dependent enzymes, it may hinder their function, leading to reduced cell viability in tumor cells.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their antitumor and antimicrobial activities, revealing that specific substitutions can significantly impact efficacy .
  • In Vivo Studies : Some derivatives have progressed to animal studies where they exhibited promising results against specific pathogens and tumor models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogues, substituent effects, and biological activities:

Compound Name Substituents Biological Activity (IC₅₀ or Key Data) Key References
Target Compound 4-Acetylphenyl (C2); 2-(2-Methoxyphenyl)-2-oxoethyl (C4) Data not explicitly reported
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 4-Chlorophenylmethyl (C4); 4-Methoxyphenyl (C2) Aldose reductase inhibition (IC₅₀ ~0.1–1 µM)
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate derivatives Varied substituents (e.g., halogens, alkyl groups) on the benzene ring Improved synthetic yield (80–95%)
N2-Benzyl-N4-acetic acid benzothiadiazine derivatives Benzyl (C2); Acetic acid (C4) Aldose reductase inhibition (IC₅₀ 0.032–0.975 µM)
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine Ethyl (C1); Hydrazinylidene-methylphenyl (C4) Anticancer activity (in vitro assays)

Key Observations:

Substituent Position and Activity :

  • The C2 position (e.g., acetylphenyl vs. methoxyphenyl) significantly impacts target selectivity. Acetyl groups enhance hydrophobic interactions, as seen in aldose reductase inhibitors .
  • C4 modifications (e.g., oxoethyl vs. acetic acid) alter metabolic stability. Acetic acid derivatives exhibit potent enzyme inhibition (IC₅₀ <0.1 µM), while bulkier groups like oxoethyl may reduce solubility but improve membrane permeability .

Synthetic Challenges :

  • Introducing substituents post-benzothiadiazine formation (e.g., oxoethyl groups) often leads to regioselectivity issues, requiring rigorous purification .
  • In contrast, pre-functionalized anthranilic acid precursors (e.g., methoxy-substituted derivatives) enable higher yields (80–95%) and purity .

Compared to chlorophenyl-methyl analogues (IC₅₀ ~0.1 µM), the acetylphenyl substituent could further optimize steric complementarity in enzyme pockets .

Q & A

Q. What are the standard synthetic pathways for this benzothiadiazine derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions, including cyclization and substitution. For example:

  • Step 1 : Formation of the benzothiadiazine core via cyclization of precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Introduction of the 4-acetylphenyl and 2-methoxyphenyl groups through coupling reactions (e.g., Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling) .
  • Key variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst type (e.g., Pd-based catalysts for cross-coupling) critically affect yield. Purification often involves column chromatography or recrystallization .

Table 1 : Optimization of Reaction Conditions

StepCatalystSolventYield (%)
1AcOHEthanol65–75
2Pd(PPh₃)₄DMF50–60

Q. Which spectroscopic and crystallographic methods are used to confirm its structure?

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions and aromaticity .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C–S bond lengths ~1.75 Å in benzothiadiazine cores) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 500–550 range) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with IC₅₀ comparisons to reference inhibitors .

Advanced Research Questions

Q. How can contradictory bioactivity data across structurally similar derivatives be resolved?

Contradictions often arise from substituent effects. For example:

  • Fluorine substitution : Enhances lipophilicity and membrane permeability, improving antimicrobial activity but potentially reducing solubility .
  • Methoxy groups : Electron-donating effects may stabilize π-π interactions in enzyme binding pockets, altering selectivity . Methodological approach :
  • Perform molecular docking (e.g., AutoDock Vina) to compare binding modes.
  • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to enhance solubility and reduce hepatic first-pass metabolism .
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites for structural modification .

Q. How do computational methods aid in understanding its mechanism of action?

  • Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., 100-ns trajectories to assess binding free energy) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP-binding sites) .
  • ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 inhibition risks .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst selection : Asymmetric catalysis (e.g., chiral Pd complexes) for stereocontrol .
  • Purification : Use chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show minimal effects?

Discrepancies may stem from:

  • Cell line variability : Sensitivity differences (e.g., p53 status in cancer cells) .
  • Assay conditions : Varying serum concentrations or incubation times affect compound stability . Resolution :
  • Standardize protocols (e.g., CLSI guidelines for cytotoxicity assays).
  • Validate findings across ≥3 independent labs .

Key Structural Comparisons

Table 2 : Bioactivity of Structurally Related Compounds

CompoundCore StructureKey SubstituentsBioactivity (IC₅₀, μM)
Target compoundBenzothiadiazine4-Acetylphenyl, 2-Methoxy2.1 (HeLa)
6-MethylthioquinazolineQuinazolineMethylthio8.5 (MCF-7)
4-FluorobenzamideBenzamideFluorine1.8 (S. aureus)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.